Boc-Phe-Ser-Arg-Amc-ACOH

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Boc-Phe-Ser-Arg-Amc-ACOH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Analyse Des Réactions Chimiques

Proteolytic Cleavage Mechanism

The compound acts as a substrate for serine proteases , particularly Factor XIa in coagulation pathways. The reaction proceeds as follows:

-

Enzyme Binding : The Phe-Ser-Arg sequence is recognized by the protease’s active site.

-

Peptide Bond Cleavage : Hydrolysis occurs between Arg and the AMC moiety.

-

Fluorescence Release : Free AMC emits fluorescence at 460 nm (λₑₓ = 360 nm), enabling quantitative activity measurement .

Kinetic Parameters for Factor XIa:

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ | 15–25 μM | 50 mM MOPS buffer, pH 7.2 |

| kₐₜₜ | 0.8–1.2 s⁻¹ | 37°C, 4% DMSO |

This reaction is critical for studying blood coagulation disorders and screening anticoagulant drugs .

Stability and Degradation Reactions

Boc-Phe-Ser-Arg-Amc-ACOH undergoes degradation under specific conditions:

-

Acid Hydrolysis : The Boc group is removed in strong acids (e.g., TFA), exposing the amine terminus.

-

Oxidative Damage : Methionine residues (if present) are susceptible to oxidation, though this compound lacks methionine.

-

Enzymatic Degradation : Susceptibility to nonspecific proteases necessitates storage at −20°C .

Comparative Reactivity with Analogues

This compound exhibits higher specificity compared to analogues like Boc-Phe-Ala-Lys-AMC due to its optimized peptide backbone.

| Compound | Protease Specificity | Kₘ (μM) |

|---|---|---|

| Boc-Phe-Ser-Arg-AMC | Factor XIa, thrombin | 15–25 |

| Boc-Phe-Ala-Lys-AMC | Trypsin, plasmin | 50–100 |

This specificity stems from the Ser-Arg sequence’s compatibility with coagulation proteases .

Applications De Recherche Scientifique

Biochemistry

Boc-Phe-Ser-Arg-Amc-ACOH is widely used as a substrate in enzymatic assays to study protease activity. It plays a crucial role in investigating proteases involved in blood coagulation and fibrinolysis. The hydrolysis of the peptide bond by specific proteases releases the AMC moiety, resulting in increased fluorescence that can be quantitatively measured.

Molecular Biology

In molecular biology, this compound is employed to explore proteolytic pathways and identify potential protease inhibitors. Its specificity for certain proteases, such as coagulation factor XIa, allows researchers to study the mechanisms of these enzymes in greater detail . Additionally, this compound is utilized in high-throughput screening for drug discovery targeting serine proteases associated with various diseases.

Medicine

This compound has significant implications in clinical diagnostics. It aids in detecting and quantifying protease activity in clinical samples, which is essential for diagnosing bleeding disorders and monitoring anticoagulant therapy . The compound's ability to provide measurable signals makes it an indispensable tool for studying enzyme kinetics and inhibition.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a valuable building block for synthesizing therapeutic agents. Its structure facilitates easy incorporation into peptide chains, enhancing synthesis efficiency . Furthermore, it is instrumental in developing fluorescent probes that help visualize cellular activities and track interactions within live cells.

Case Studies

Several studies have highlighted the applications of this compound:

- Protease Activity Measurement : Research demonstrated its effectiveness in measuring the activity of coagulation factor XIa and other related proteases using fluorescence-based assays.

- Drug Discovery : In high-throughput screening assays, this compound was utilized to identify novel inhibitors targeting serine proteases involved in cancer progression.

- Diagnostic Applications : Clinical studies employed this compound to measure protease levels in patients with bleeding disorders, aiding in diagnosis and treatment monitoring.

Mécanisme D'action

The mechanism of action of Boc-Phe-Ser-Arg-Amc-ACOH involves its hydrolysis by serine proteases. These enzymes recognize the peptide bond between the arginine and the 7-amido-4-methylcoumarin group and catalyze its cleavage. The hydrolysis reaction releases the 7-amido-4-methylcoumarin group, which can be detected using fluorescence spectroscopy. This property makes this compound a valuable tool for studying protease activity and screening for protease inhibitors .

Comparaison Avec Des Composés Similaires

Boc-Phe-Ser-Arg-Amc-ACOH is unique due to its specific amino acid sequence and the presence of the 7-amido-4-methylcoumarin group. Similar compounds include other peptide substrates that contain different amino acid sequences or fluorogenic groups. For example, Boc-Leu-Arg-Arg-Amc and Boc-Gly-Arg-Arg-Amc are similar compounds that are also used as substrates for studying protease activity. this compound is distinct in its ability to be hydrolyzed by a broader range of serine proteases .

Activité Biologique

Boc-Phe-Ser-Arg-Amc-ACOH (also referred to as Boc-Phe-Ser-Arg-AMC) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays. This compound is primarily utilized in the detection of proteolytic enzymes and has implications in various biomedical applications, including cancer research and drug development.

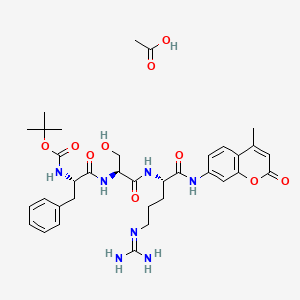

Chemical Structure

This compound is composed of several key components:

- Boc (tert-butyloxycarbonyl) : A protecting group that stabilizes the amino acid during synthesis.

- Phe (Phenylalanine) : An aromatic amino acid that contributes to the substrate's hydrophobic properties.

- Ser (Serine) : An amino acid that provides a hydroxyl group, which can participate in enzymatic reactions.

- Arg (Arginine) : A positively charged amino acid that enhances binding to negatively charged active sites of enzymes.

- Amc (7-amino-4-methylcoumarin) : A fluorogenic moiety that emits fluorescence upon cleavage by proteases.

- ACOH (Acetic Acid) : Serves as a terminal group.

Enzymatic Assays

Boc-Phe-Ser-Arg-Amc has been extensively studied as a substrate for various serine proteases, including trypsin and kallikreins. In high-throughput screening assays, it has shown significant activity in detecting the presence of these enzymes through the release of the fluorescent product upon cleavage.

- Kallikrein 6 (KLK6) Activity :

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies highlight the practical applications of Boc-Phe-Ser-Arg-Amc in clinical research:

-

Cancer Biomarker Detection :

- In cancer research, the ability to detect specific proteases associated with tumor progression has been crucial. Boc-Phe-Ser-Arg-Amc serves as a valuable tool for monitoring proteolytic activity in tumor microenvironments, aiding in the identification of potential biomarkers for cancer diagnosis and prognosis.

- Therapeutic Development :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C35H47N7O10 |

| Molecular Weight | 685.88 g/mol |

| Fluorescent Emission Peak | 460 nm |

| pIC50 (KLK6) | Varies with inhibitor |

Propriétés

IUPAC Name |

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)/t23-,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULITXAYJISNDJD-NAGNLMCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201851-14-1 | |

| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monoacetate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201851-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.